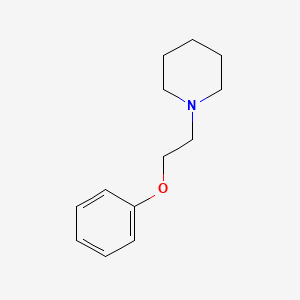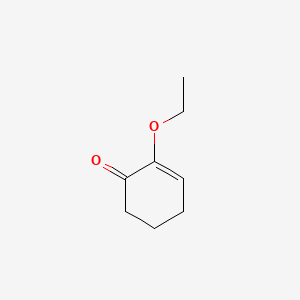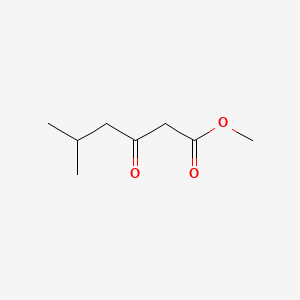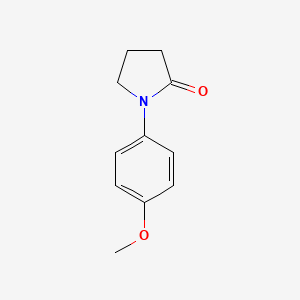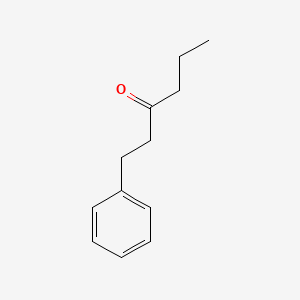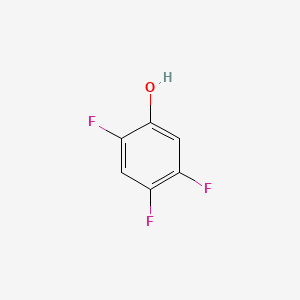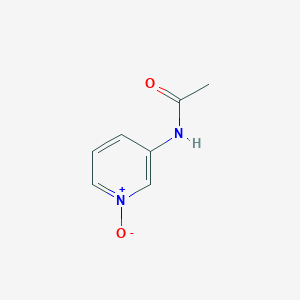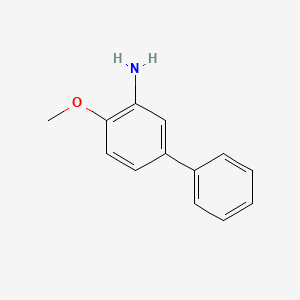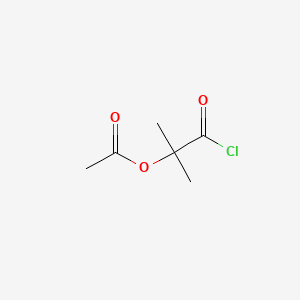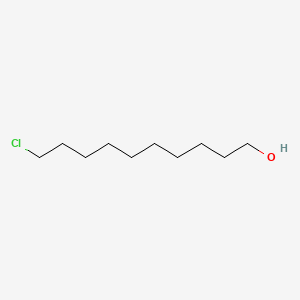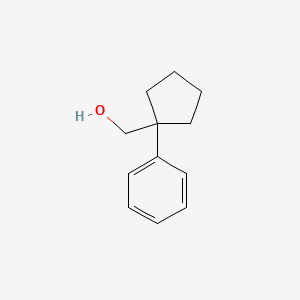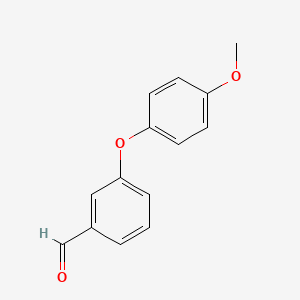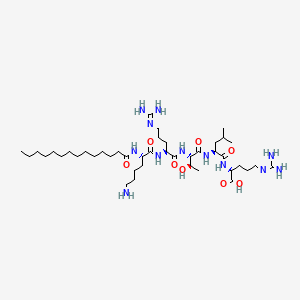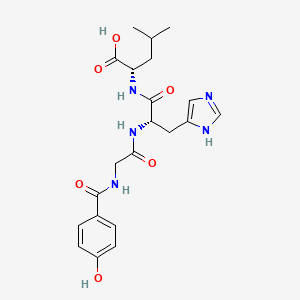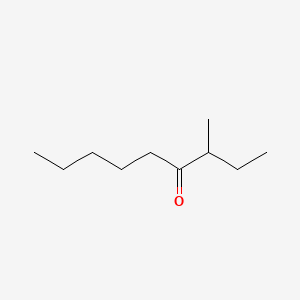
3-Methyl-4-nonanone
Descripción general
Descripción
3-Methyl-4-nonanone, also known as ethyl hept-6-en-2-one, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor, and it is commonly used as a flavoring agent in the food industry. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine and biology.
Aplicaciones Científicas De Investigación
Pheromone Research
3-Methyl-4-nonanone is implicated in the field of entomology, particularly in the study of insect pheromones. For instance, it has been identified as a component in the pheromone system of various weevil species. Studies like those by Perez et al. (1996) in the "Journal of Chemical Ecology" have explored the role of similar compounds in the communication among palm weevils, suggesting a potential for pest control applications (Perez et al., 1996).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of 3-Methyl-4-nonanone and related compounds. Marvell et al. (1966) in "Tetrahedron" have provided insights into new methods of synthesizing compounds like 2-bicyclo[3.3.1]nonanone, which could have implications in various chemical industries (Marvell et al., 1966).
Environmental Studies
Studies such as those conducted by Ren et al. (2019) in "Environmental science & technology" have investigated the atmospheric fate and impact of similar ketones like perfluorinated butanone and pentanone. Such research is crucial for understanding the environmental impact of these compounds (Ren et al., 2019).
Biochemical Applications
In the field of biochemistry, compounds like 3-Methyl-4-nonanone have been studied for their interaction with biological systems. For instance, Saudagar et al. (2013) in the "European journal of pharmaceutics and biopharmaceutics" explored oxabicyclo[3.3.1]nonanones, related to 3-Methyl-4-nonanone, for their potential antileishmanial effects, highlighting the importance of these compounds in medicinal chemistry (Saudagar et al., 2013).
Propiedades
IUPAC Name |
3-methylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOGZBJENMQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nonanone | |
CAS RN |
35778-39-3 | |
| Record name | 3-Methyl-4-nonanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



